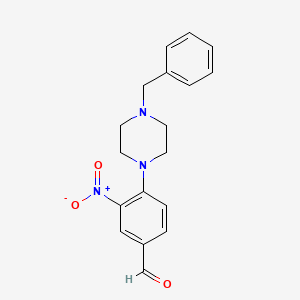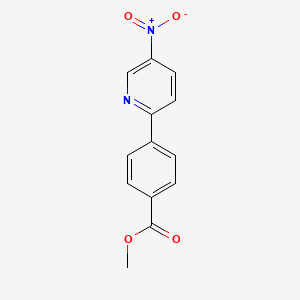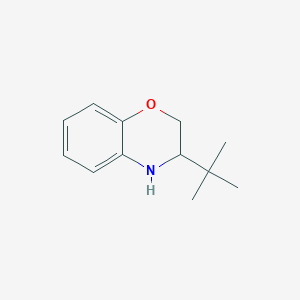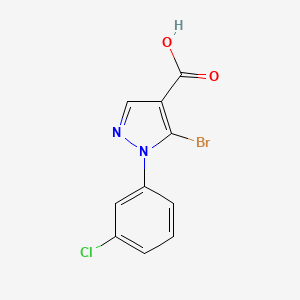![molecular formula C14H12ClNO4S B1333108 2-{[(2-Chlorophenyl)sulfonyl]amino}-2-phenylacetic acid CAS No. 250714-42-2](/img/structure/B1333108.png)
2-{[(2-Chlorophenyl)sulfonyl]amino}-2-phenylacetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound 2-{[(2-Chlorophenyl)sulfonyl]amino}-2-phenylacetic acid is a chemical entity that can be associated with various chemical reactions and possesses certain physical and chemical properties that make it of interest in the field of medicinal chemistry. While the provided papers do not directly discuss this compound, they do provide insights into related chemical structures and reactions that can be extrapolated to understand the potential characteristics and applications of the compound .
Synthesis Analysis
The synthesis of related compounds, such as those described in the papers, often involves palladium-catalyzed reactions or the use of carboxylic acid additives to improve yields. For instance, the Pd-catalyzed intramolecular N-arylation of 2-aminopyrroles containing a 2-chlorophenylsulfonyl group has been shown to be enhanced by carboxylic acid additives, with phenylacetic acid providing significant yield improvement . This suggests that similar catalytic systems and additives might be applicable in the synthesis of 2-{[(2-Chlorophenyl)sulfonyl]amino}-2-phenylacetic acid.
Molecular Structure Analysis
The molecular structure of compounds similar to 2-{[(2-Chlorophenyl)sulfonyl]amino}-2-phenylacetic acid can be complex, with potential for interactions such as noncovalent acid-base interactions, as seen in the helicity induction on poly(phenylacetylene)s . The presence of chlorophenyl groups can also influence the molecular docking and binding orientations, as observed in the inhibition of trypanothione reductase by quaternary arylalkylammonium compounds .
Chemical Reactions Analysis
Chemical reactions involving chlorophenyl sulfides and related structures can lead to various bioactive compounds. For example, quaternary arylalkylammonium 2-amino-4-chlorophenyl phenyl sulfides have shown strong antitrypanosomal and antileishmanial activity . The reactivity of such compounds can be influenced by the presence of electron-withdrawing groups like chloro and sulfonyl, which may also be relevant for the chemical reactions of 2-{[(2-Chlorophenyl)sulfonyl]amino}-2-phenylacetic acid.
Physical and Chemical Properties Analysis
The physical and chemical properties of chlorophenyl-containing compounds can vary widely. For instance, the sulfonation reactions of chlorophenols with sulfuric acid and SO3 indicate that the substituents on the phenyl ring can significantly affect the outcome of such reactions . This implies that the 2-chlorophenylsulfonyl group in 2-{[(2-Chlorophenyl)sulfonyl]amino}-2-phenylacetic acid could similarly influence its reactivity and physical properties.
Aplicaciones Científicas De Investigación
Synthesis and Microbial Studies
A study highlighted the synthesis of various sulfonamides and quinazolinones using a derivative of 2-{[(2-Chlorophenyl)sulfonyl]amino}-2-phenylacetic acid. These compounds showed significant antibacterial and antifungal activities, indicating potential in microbial studies (Patel et al., 2010).
Catalysis and Chemical Synthesis
Carboxylic acid additives, including phenylacetic acid, have been found to enhance the yield of the Pd-catalyzed intramolecular N-arylation of 2-aminopyrroles, which contain a 2-chlorophenylsulfonyl group. This points to its role in facilitating novel chemical syntheses (Moon & Stephens, 2013).
Synthesis of GABA B Receptor Antagonists
The synthesis of 3-amino-3-(4-chlorophenyl)propanoic acid and related compounds, as lower homologues of baclofen, phaclofen, and saclofen, demonstrates the use of chlorinated acids in the development of GABA B receptor antagonists (Abbenante, Hughes, & Prager, 1997).
Antiviral Applications
Research on 5-(4-chlorophenyl)-N-substituted-N-1,3,4-thiadiazole-2-sulfonamide derivatives, synthesized from 4-chlorobenzoic acid, indicated potential antiviral activities against the tobacco mosaic virus (Chen et al., 2010).
Polymer Synthesis
Studies on the synthesis of optically active poly(azo-ester-imide)s via interfacial polycondensation involved derivatives of 2-chlorophenylsulfonamide, illustrating its application in advanced polymer chemistry (Hajipour et al., 2009).
Pharmaceutical Synthesis
The compound has been used in the synthesis of Clopidogrel Sulfate, a medication used to prevent blood clots, highlighting its significance in pharmaceutical chemistry (Hu Jia-peng, 2012).
Thromboxane Receptor Antagonism
Research on the synthesis of enantiomers of 8-[[(4-chlorophenyl)sulfonyl]amino]octanoic acid derivatives demonstrated their potential as thromboxane receptor antagonists and thromboxane synthase inhibitors (Bhagwat et al., 1993).
Propiedades
IUPAC Name |
2-[(2-chlorophenyl)sulfonylamino]-2-phenylacetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClNO4S/c15-11-8-4-5-9-12(11)21(19,20)16-13(14(17)18)10-6-2-1-3-7-10/h1-9,13,16H,(H,17,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKCRZHFHHCWGQP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C(=O)O)NS(=O)(=O)C2=CC=CC=C2Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClNO4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30377530 |
Source


|
| Record name | 2-{[(2-chlorophenyl)sulfonyl]amino}-2-phenylacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30377530 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
325.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{[(2-Chlorophenyl)sulfonyl]amino}-2-phenylacetic acid | |
CAS RN |
250714-42-2 |
Source


|
| Record name | α-[[(2-Chlorophenyl)sulfonyl]amino]benzeneacetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=250714-42-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-{[(2-chlorophenyl)sulfonyl]amino}-2-phenylacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30377530 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-Butylamino-[1,3,4]thiadiazole-2-thiol](/img/structure/B1333025.png)

![2-{[(Furan-2-ylmethyl)-amino]-methyl}-phenol](/img/structure/B1333033.png)



![2,2,2-trichloro-1-[4-(2-phenylacetyl)-1H-pyrrol-2-yl]-1-ethanone](/img/structure/B1333044.png)
![2,2,2-trichloro-1-{4-[2-(4-chlorophenyl)acetyl]-1H-pyrrol-2-yl}-1-ethanone](/img/structure/B1333045.png)


![Methyl 4'-nitro[1,1'-biphenyl]-4-carboxylate](/img/structure/B1333050.png)


